
2-(2-Cyclopropylethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A systematic study on the kinetics and mechanism of ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is presented . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .
Molecular Structure Analysis
The molecular structure of 2-(2-Cyclopropylethyl)oxirane is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
Oxiranes and oxetanes are not only important heterocycles present in numerous natural products, but are also versatile starting materials for a wide variety of ring opening and ring-expansion reactions . This research examines the effects of combining oxetanes and epoxides on the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films .
Scientific Research Applications
Molecular Structure and Conformation Studies
Research by Cremer and Kraka (1985) investigated the molecular structure and electron density distribution of cyclopropane and related three-membered rings, including oxiranes. Their study highlighted the relationship between these structures and their reactivity, demonstrating the potential of oxiranes like 2-(2-Cyclopropylethyl)oxirane in synthetic organic chemistry and materials science due to their strained bonds and unique electron distributions (Cremer & Kraka, 1985).
Applications in Composite Material Development
Schweikl, Schmalz, and Weinmann (2004) analyzed the mutagenic and cytotoxic potentials of oxiranes and siloranes, which are considered for the development of composite materials with low shrinkage. Their findings provide insights into the safe use of such materials in various applications, indicating the importance of understanding the biological effects of oxiranes (Schweikl, Schmalz, & Weinmann, 2004).
Catalysis and Chemical Reactions
Darensbourg and Holtcamp (1996) reviewed the catalysis of reactions between oxiranes and carbon dioxide, highlighting the production of cyclic carbonates. This research demonstrates the utility of oxiranes in environmentally beneficial reactions, offering a method for the utilization of carbon dioxide, a greenhouse gas (Darensbourg & Holtcamp, 1996).
Polymer Science and Elastomers
Shih et al. (1982) explored the polymerization of (chloroalkyl)oxiranes, including (2-chloroethyl)oxirane, to produce polyether elastomers. These materials exhibit significant reactivity in nucleophilic substitution reactions, highlighting the potential of oxiranes in the development of new polymeric materials with tailored properties (Shih et al., 1982).
Synthesis of Complex Organic Compounds
Feng and Zhang (2011) reported on the synthesis of bicyclo[3.1.0]hexanes through a rhodium-catalyzed tandem cycloaddition reaction of vinylic oxiranes, showcasing the versatility of oxiranes in facilitating complex organic transformations (Feng & Zhang, 2011).
Mechanism of Action
In accordance to both experimental and theoretical approaches, it is reasonable to suggest that amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .
Future Directions
Rotational spectroscopy of oxirane doubly deuterated at one C atom and studied its rotational spectrum in the laboratory for the first time between 120GHz and 1094GHz . The calculated rest frequencies were used to identify c -CD _2 CH _2 O tentatively in the interstellar medium in the Atacama Large Millimeter/submillimeter Array Protostellar Interferometric Line Survey (PILS) of the Class 0 protostellar system IRAS 16293 - 2422 .
properties
IUPAC Name |
2-(2-cyclopropylethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-6(1)3-4-7-5-8-7/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILGRRVMDLCEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC2CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2683219.png)

![2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid](/img/structure/B2683221.png)


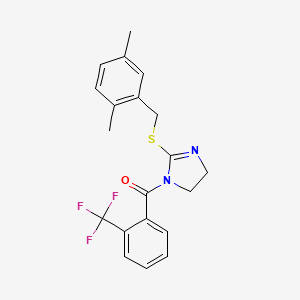
![N-(1-cyanobutyl)-3-[2-(4-methoxyphenyl)-1H-indol-3-yl]-N-methylpropanamide](/img/structure/B2683225.png)
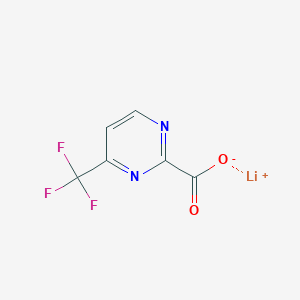

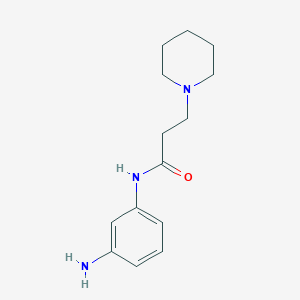
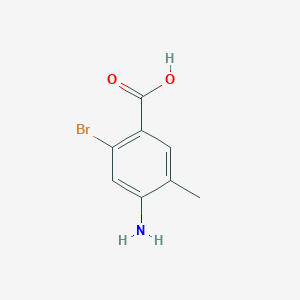
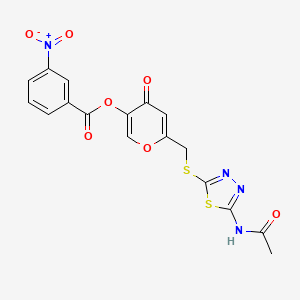

![4-[(4-Tert-butylcyclohexyl)methyl]pyridine](/img/structure/B2683239.png)